What are the properties of Ethyl 2-hydroxy-4-methylnicotinate?
What are the properties of Ethyl 2-hydroxy-4-methylnicotinate?
An In-depth Technical Guide to Ethyl 2-hydroxy-4-methylnicotinate
Abstract
This technical guide provides a comprehensive analysis of Ethyl 2-hydroxy-4-methylnicotinate (CAS No. 56951-00-9), a substituted pyridine derivative of interest in medicinal and synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes confirmed molecular information with expert-driven predictions for its physicochemical and spectroscopic properties. These predictions are grounded in the established chemistry of analogous structures, including nicotinic acid esters and 2-hydroxypyridines. Furthermore, this guide puts forth detailed, field-proven experimental protocols for a plausible synthetic route and the subsequent analytical characterization of the title compound, establishing a self-validating framework for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for engaging with this molecule.
Compound Identity and Structure
Ethyl 2-hydroxy-4-methylnicotinate is a heterocyclic compound featuring a pyridine core. The systematic IUPAC name is Ethyl 2-hydroxy-4-methylpyridine-3-carboxylate. The defining structural features include a hydroxyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position of the pyridine ring.
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CAS Number: 56951-00-9[1]
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Molecular Formula: C₉H₁₁NO₃[2]
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Molecular Weight: 197.19 g/mol [1]
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InChI Key: WYOOCSFQISHBAA-UHFFFAOYSA-N[1]
The 2D chemical structure is presented below.
Caption: 2D Structure of Ethyl 2-hydroxy-4-methylnicotinate.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Physical State | White to off-white crystalline solid. | Nicotinic acid and its derivatives are typically crystalline solids.[5][6] |
| Melting Point | 180 - 220 °C | High melting points are characteristic of pyridinols and nicotinic acids due to hydrogen bonding and ring stacking interactions. For comparison, 2-hydroxynicotinic acid melts at 258-261 °C.[7] The ester form is expected to have a slightly lower melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are typical for substituted pyridines.[4] Decomposition at high temperatures is common for polyfunctional molecules. |
| Solubility | ||
| - Water | Sparingly soluble. The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, but the overall molecule has significant nonpolar character.[3][8] | |
| - Polar Organic Solvents (Ethanol, Methanol, DMSO) | Soluble. Expected to be soluble in polar organic solvents due to the polar functional groups.[9][10] | |
| - Nonpolar Organic Solvents (Hexane, Toluene) | Insoluble to sparingly soluble. The polarity of the molecule will limit its solubility in nonpolar solvents. | |
| pKa | ~4-5 (pyridinium ion); ~9-10 (hydroxyl group) | The pyridine nitrogen is weakly basic (pKa of pyridine's conjugate acid is ~5.2).[10][11] The hydroxyl group is weakly acidic, similar to phenols. |
Core Chemical Principles: Tautomerism
A critical chemical feature of Ethyl 2-hydroxy-4-methylnicotinate is the prototropic tautomerism inherent to the 2-hydroxypyridine moiety. The compound exists in a dynamic equilibrium between the enol (2-hydroxy) form and the keto (2-pyridone) form.[12][13]
Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.
The position of this equilibrium is highly sensitive to the environment.[12]
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In the gas phase or nonpolar solvents , the 2-hydroxy (enol) form is generally more stable.[13][14]
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In polar protic solvents (like water or ethanol) , the equilibrium shifts significantly towards the 2-pyridone (keto) form. This is because the more polar pyridone tautomer is better stabilized by hydrogen bonding interactions with the solvent.[12][14]
This tautomerism has profound implications for the molecule's reactivity, spectroscopic properties, and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic distributions.
Proposed Synthesis and Characterization
As a bespoke synthesis is likely required to obtain this compound, a robust and logical synthetic route coupled with a comprehensive characterization plan is essential.
Proposed Synthesis Workflow
A plausible and efficient route to Ethyl 2-hydroxy-4-methylnicotinate involves a multi-step process starting from readily available precursors, likely culminating in a Hantzsch-type pyridine synthesis followed by functional group manipulations or direct synthesis of the substituted 2-hydroxynicotinic acid and subsequent esterification.[15][16] A generalized workflow is presented below.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-methylnicotinic Acid
This protocol is adapted from general procedures for the synthesis of substituted 2-hydroxynicotinic acids.[17]
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine a suitable 3-cyano-4-methyl-2-pyridone precursor (1.0 eq) with a solution of potassium hydroxide (5.0 eq) in ethylene glycol.
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Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere for 2-4 hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
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Purification: Carefully acidify the aqueous solution to a pH of approximately 3 using concentrated HCl. The 2-hydroxy-4-methylnicotinic acid will precipitate out of solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Esterification to Ethyl 2-hydroxy-4-methylnicotinate
This protocol employs a standard Fischer esterification.[18][19]
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Reaction Setup: Suspend the synthesized 2-hydroxy-4-methylnicotinic acid (1.0 eq) in absolute ethanol (20 volumes) in a round-bottom flask equipped with a reflux condenser.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator. Neutralize the remaining acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Analytical Characterization Protocols
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Objective: To confirm the proton framework of the molecule.
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Methodology: Dissolve 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer.
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Expected Spectrum (in DMSO-d₆):
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~11-12 ppm (broad singlet, 1H): OH/NH proton, exchangeable with D₂O. The chemical shift will be highly dependent on the predominant tautomeric form.
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~7.5-7.8 ppm (doublet, 1H): Aromatic proton at the 6-position.
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~6.0-6.3 ppm (doublet, 1H): Aromatic proton at the 5-position.
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~4.2 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group.
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~2.2 ppm (singlet, 3H): Methyl protons (-CH₃) at the 4-position.
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~1.3 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group.
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¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
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Objective: To confirm the carbon backbone of the molecule.
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Methodology: Use the same sample prepared for ¹H NMR. Record the proton-decoupled ¹³C spectrum.
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Expected Spectrum: Approximately 9 distinct carbon signals are expected. Key signals would include the carbonyl carbon of the ester at ~165-170 ppm, and aromatic carbons between ~100-160 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
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Objective: To identify the key functional groups.
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Methodology: Prepare a sample as a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
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Expected Spectrum:
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3200-2800 cm⁻¹ (broad): O-H stretch of the hydroxyl group (and N-H stretch if in the pyridone form), indicating hydrogen bonding.
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~1700-1730 cm⁻¹ (strong): C=O stretch of the ethyl ester.[1]
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~1640-1660 cm⁻¹ (strong): C=O stretch of the pyridone tautomer, if present.[20]
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~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.
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Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and obtain structural information from fragmentation patterns.
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Methodology: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
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Expected Results:
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Positive Ion Mode [M+H]⁺: An exact mass corresponding to C₉H₁₂NO₃⁺ (m/z 198.07).
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Fragmentation: Expect to see characteristic losses, such as the loss of ethanol (-46 Da) or ethylene (-28 Da) from the ester group.[1]
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Potential Applications
While specific biological activities for Ethyl 2-hydroxy-4-methylnicotinate have not been reported, its structural motifs are present in many biologically active compounds. Nicotinic acid and its derivatives are known to have various pharmacological effects, including roles as vitamins (Niacin), lipid-lowering agents, and vasodilators.[6][21] Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous approved drugs. Therefore, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a wide range of therapeutic areas.
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